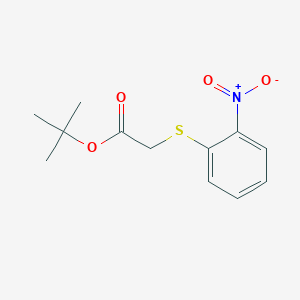![molecular formula C9H6F3NO8S2 B241545 2-[2-Nitro-4-(trifluoromethylsulfonyl)phenyl]sulfonylacetic acid](/img/structure/B241545.png)
2-[2-Nitro-4-(trifluoromethylsulfonyl)phenyl]sulfonylacetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[2-Nitro-4-(trifluoromethylsulfonyl)phenyl]sulfonylacetic acid is a complex organic compound characterized by the presence of nitro, trifluoromethyl, and sulfonyl functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-Nitro-4-(trifluoromethylsulfonyl)phenyl]sulfonylacetic acid typically involves multi-step organic reactions. One common method includes the nitration of a precursor compound followed by sulfonylation and subsequent acetic acid functionalization. The reaction conditions often require controlled temperatures, specific catalysts, and solvents to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration and sulfonylation processes, utilizing continuous flow reactors to maintain consistent reaction conditions. The use of advanced purification techniques such as crystallization and chromatography ensures the final product meets industrial standards.
Chemical Reactions Analysis
Types of Reactions
2-[2-Nitro-4-(trifluoromethylsulfonyl)phenyl]sulfonylacetic acid can undergo various chemical reactions, including:
Oxidation: The nitro group can be oxidized to form different nitrogen oxides.
Reduction: The nitro group can be reduced to an amine group under specific conditions.
Substitution: The sulfonyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Formation of nitrogen oxides.
Reduction: Formation of amine derivatives.
Substitution: Formation of sulfonamide or sulfonate derivatives.
Scientific Research Applications
Chemistry
In chemistry, 2-[2-Nitro-4-(trifluoromethylsulfonyl)phenyl]sulfonylacetic acid is used as a building block for synthesizing more complex molecules. Its unique functional groups make it a valuable intermediate in organic synthesis.
Biology
In biological research, this compound can be used to study the effects of nitro and sulfonyl groups on biological systems. It may also serve as a precursor for developing biologically active molecules.
Medicine
In medicine, derivatives of this compound could be explored for their potential therapeutic properties, such as anti-inflammatory or antimicrobial activities.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals, polymers, and advanced materials due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 2-[2-Nitro-4-(trifluoromethylsulfonyl)phenyl]sulfonylacetic acid involves interactions with molecular targets such as enzymes or receptors. The nitro and sulfonyl groups can participate in various biochemical pathways, influencing the activity of specific proteins or cellular processes.
Comparison with Similar Compounds
Similar Compounds
- {2-Nitro-4-(trifluoromethyl)phenyl}sulfinylacetic acid
- 2-(2-Nitro-4-(trifluoromethyl)phenyl)acetic acid
- {2-[2-Nitro-4-(trifluoromethyl)phenoxy]phenyl}acetic acid
Uniqueness
2-[2-Nitro-4-(trifluoromethylsulfonyl)phenyl]sulfonylacetic acid is unique due to the presence of both trifluoromethyl and sulfonyl groups, which impart distinct chemical reactivity and stability. This combination of functional groups is not commonly found in similar compounds, making it a valuable molecule for various applications.
Properties
Molecular Formula |
C9H6F3NO8S2 |
|---|---|
Molecular Weight |
377.3 g/mol |
IUPAC Name |
2-[2-nitro-4-(trifluoromethylsulfonyl)phenyl]sulfonylacetic acid |
InChI |
InChI=1S/C9H6F3NO8S2/c10-9(11,12)23(20,21)5-1-2-7(6(3-5)13(16)17)22(18,19)4-8(14)15/h1-3H,4H2,(H,14,15) |
InChI Key |
DIPYAVYMTNZCIM-UHFFFAOYSA-N |
SMILES |
C1=CC(=C(C=C1S(=O)(=O)C(F)(F)F)[N+](=O)[O-])S(=O)(=O)CC(=O)O |
Canonical SMILES |
C1=CC(=C(C=C1S(=O)(=O)C(F)(F)F)[N+](=O)[O-])S(=O)(=O)CC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


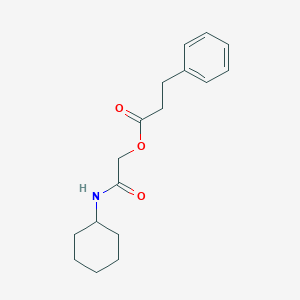
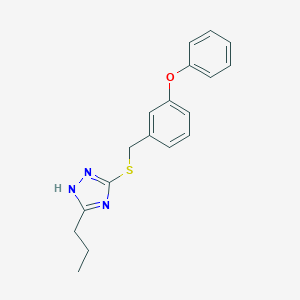


![Benzyl 2-[2-nitro-4-(trifluoromethyl)phenyl]sulfinylacetate](/img/structure/B241482.png)
![Cyclohexyl {[2-nitro-4-(trifluoromethyl)phenyl]sulfinyl}acetate](/img/structure/B241483.png)
![Tert-butyl {[2-nitro-4-(methylsulfonyl)phenyl]sulfinyl}acetate](/img/structure/B241485.png)
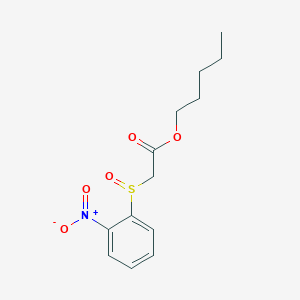
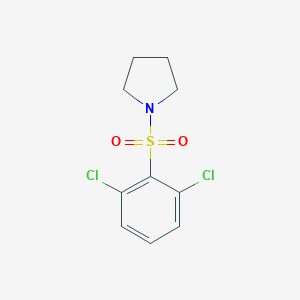
![2-(4-ethyl-1-piperazinyl)-3-[(3-methyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B241491.png)
![[(2,5-Dibromophenyl)sulfonyl]cyclohexylmethylamine](/img/structure/B241500.png)
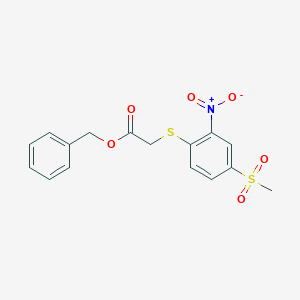
![Sec-butyl {[2-nitro-4-(trifluoromethyl)phenyl]sulfanyl}acetate](/img/structure/B241502.png)
